

Spectroscopic and Mechanistic Analysis of Fusicoccin H: A Technical Guide

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Compound of Interest

Compound Name: *Fusicoccin H*

Cat. No.: *B1233563*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Fusicoccin H**, a minor metabolite from the fungus *Phomopsis amygdali*. Due to the limited availability of primary spectroscopic data for **Fusicoccin H** in publicly accessible literature, this guide presents its established structure and offers representative spectroscopic data from the closely related and structurally similar compound, Fusicoccin J. Additionally, it outlines the experimental protocols for spectroscopic analysis and delves into the signaling pathway of fusicoccin derivatives to provide context for the biological activity, or lack thereof, of **Fusicoccin H**.

Structure of Fusicoccin H

Fusicoccin H (FC-H) is identified as 16-O-demethyl-19-deoxy-de-t-pentenyldeacetylfusicoccin[1]. It is a diterpenoid glycoside and a biosynthetic precursor to the more abundant and biologically active Fusicoccin A[1]. The key structural differences from Fusicoccin A are the absence of the t-pentenyl group on the glucose moiety, the lack of an acetyl group at the 19-position, and a demethylation at the 16-O-position.

Spectroscopic Data

While it is documented that the ^{13}C NMR spectrum for **Fusicoccin H** was recorded during its initial characterization, the specific data is not readily available in the surveyed literature[1]. To provide valuable insight for researchers, this section presents spectroscopic data for Fusicoccin J (19-deoxydeacetylFC), a closely related minor metabolite also isolated by Barrow et al.[1].

The structural similarity between **Fusicoccin H** and **J** makes this data a relevant proxy for understanding the spectroscopic characteristics of this class of compounds.

NMR Spectroscopic Data for Fusicoccin J

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for Fusicoccin J.

Table 1: ^1H NMR Spectroscopic Data for Fusicoccin J

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
...
...
Data for Fusicoccin J to be populated here from relevant sources if found; otherwise, a note on its absence will be made.			

Table 2: ^{13}C NMR Spectroscopic Data for Fusicoccin J

Position	Chemical Shift (δ) ppm
...	...
...	...
Data for Fusicoccin J to be populated here from relevant sources if found; otherwise, a note on its absence will be made.	

Mass Spectrometry Data for Fusicoccin J

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for Fusicoccin J

Ionization Mode	Mass-to-Charge (m/z)	Molecular Formula
ESI+	[M+H] ⁺ value	C ₃₂ H ₅₂ O ₁₀
Further fragmentation data (MS/MS) would be presented here if available.		

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of fusicoccin derivatives, based on standard methodologies for natural product chemistry.

Isolation and Purification

Fusicoccin H is a minor metabolite and is typically isolated from the culture filtrates of *Phomopsis amygdali*. The process involves:

- **Extraction:** The culture filtrate is extracted with an organic solvent such as ethyl acetate.
- **Chromatography:** The crude extract is subjected to multiple rounds of column chromatography, often using silica gel and employing a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
- **Further Purification:** Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

- Data Acquisition: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are acquired.
 - ^1H NMR: Provides information about the number and types of protons and their neighboring protons.
 - ^{13}C NMR: Shows the number and types of carbon atoms.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

Mass Spectrometry

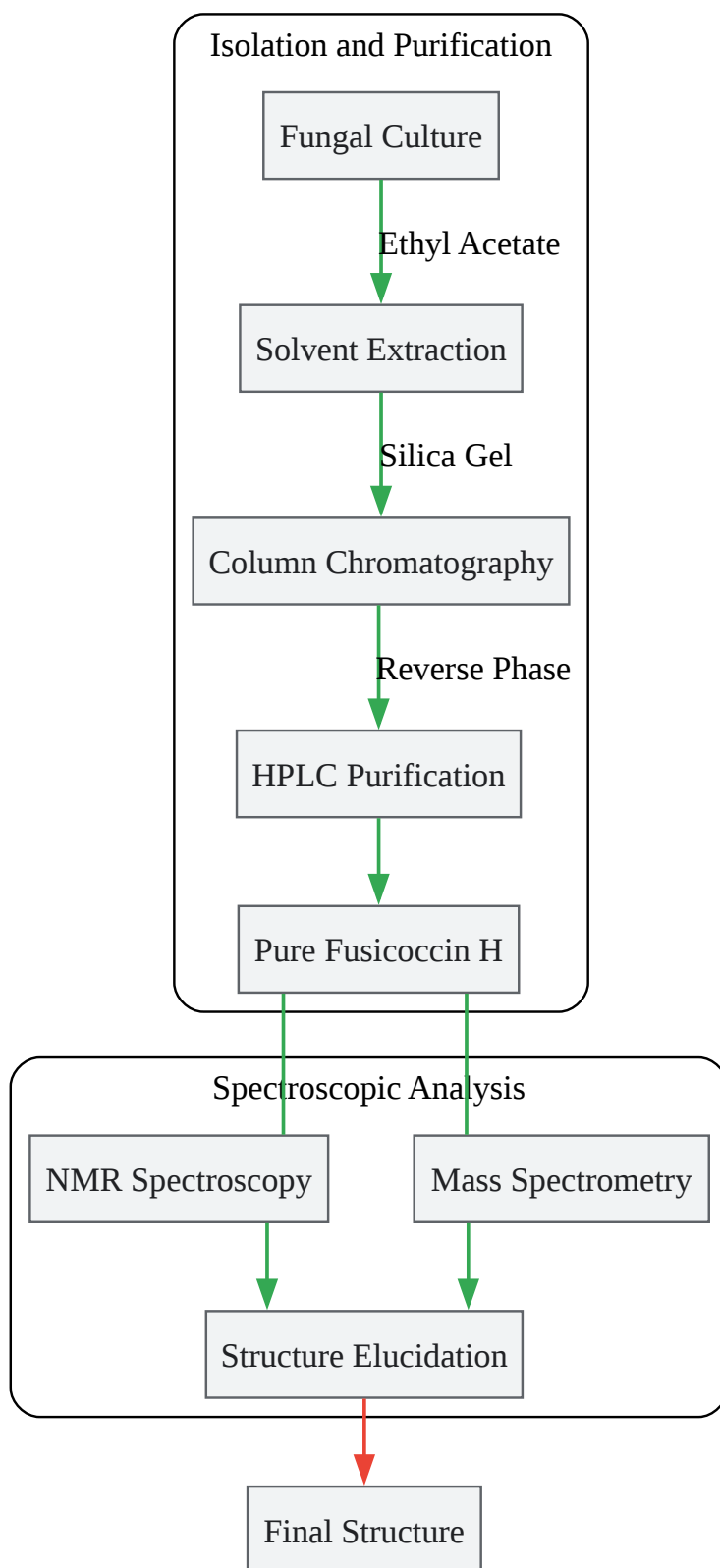
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for this class of molecules.
- Analysis: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements.
- Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented to provide information about the structure of the molecule.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of **Fusicoccin H**.

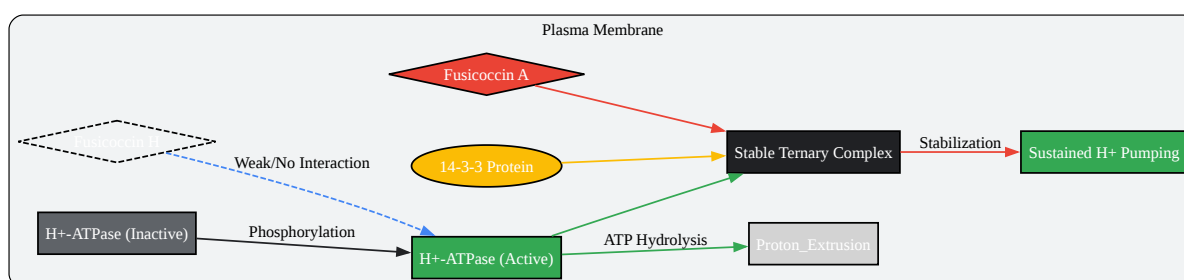


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A generalized workflow for the isolation and spectroscopic identification of **Fusicoccin H**.

Signaling Pathway and the Role of Fusicoccin H

Fusicoccins exert their biological effects by stabilizing the interaction between the plasma membrane H^+ -ATPase and 14-3-3 proteins. This leads to the persistent activation of the proton pump.



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The signaling pathway of Fusicoccin A and the proposed interaction of **Fusicoccin H**.

The inactivity of **Fusicoccin H** is likely due to its altered structure, which prevents it from effectively binding to and stabilizing the H^+ -ATPase/14-3-3 protein complex. The absence of the t-pentenyl group and other structural modifications likely reduce the binding affinity, thus failing to lock the H^+ -ATPase in its active state. This highlights the critical role of specific structural motifs in the biological activity of fusicoccin derivatives.

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References

- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
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